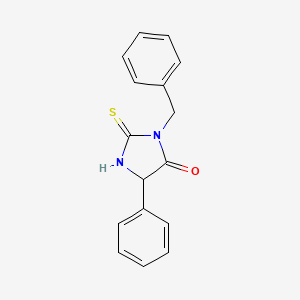
3-benzyl-5-phenyl-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-5-phenyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as BITI and is a member of the imidazolidinone family. BITI has been found to possess unique properties that make it suitable for use in different areas such as medicine, material science, and environmental engineering.
Mecanismo De Acción
The mechanism of action of BITI is not fully understood, but research has shown that it induces apoptosis in cancer cells by activating the caspase pathway. BITI has also been found to inhibit the activity of enzymes such as topoisomerase and carbonic anhydrase, which are involved in cell division and proliferation.
Biochemical and Physiological Effects:
BITI has been found to have a low toxicity profile in vitro and in vivo. It has been shown to have no adverse effects on normal cells and tissues. BITI has been found to induce cell death in cancer cells, making it a potential candidate for the development of new anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BITI is its high purity levels, which make it suitable for use in various lab experiments. BITI has also been found to have a stable shelf life, making it easy to store and transport. One of the limitations of BITI is its low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on BITI. One of the areas that require further investigation is the mechanism of action of BITI. Further studies are needed to understand how BITI induces apoptosis in cancer cells and its effects on normal cells. Another area that requires further research is the optimization of the synthesis methods to improve the yield and purity of BITI. Additionally, more research is needed to explore the potential applications of BITI in other fields such as material science and environmental engineering.
Conclusion:
In conclusion, 3-benzyl-5-phenyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicine, material science, and environmental engineering. BITI has been found to possess unique properties that make it suitable for use in different areas. Further research is needed to fully understand the mechanism of action of BITI and its potential applications in various fields.
Métodos De Síntesis
BITI can be synthesized through various methods such as the reaction of benzyl isothiocyanate with imidazolidinone in the presence of a base. Another method involves the reaction of benzylamine with carbon disulfide, followed by the reaction with benzyl isothiocyanate and imidazolidinone. These methods have been found to produce high yields of BITI with purity levels of up to 95%.
Aplicaciones Científicas De Investigación
BITI has been extensively studied for its potential applications in medicine. Research has shown that BITI has anticancer properties and can induce apoptosis in cancer cells. BITI has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. BITI has been tested on various cancer cell lines, and its effectiveness has been demonstrated in vitro and in vivo.
Propiedades
IUPAC Name |
3-benzyl-5-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-15-14(13-9-5-2-6-10-13)17-16(20)18(15)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVARGUTUGFHONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(NC2=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-1-butanamine hydrochloride](/img/structure/B4984203.png)
![N-{2-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4984208.png)




![ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4984246.png)
![N-[2-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4984247.png)


![3-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B4984270.png)
![2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4984277.png)
![3-(2,4-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984279.png)
![N-[4-(aminosulfonyl)phenyl]-2,4-difluorobenzamide](/img/structure/B4984284.png)